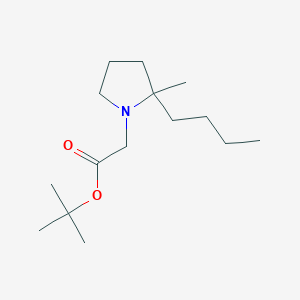

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Degradation

Research has explored the degradation pathways of methyl tert-butyl ether (MTBE), a compound related to tert-butyl 2-butyl-2-methylpyrrolidine-1-acetate, through the UV/H2O2 process. The study identified byproducts like tert-butyl formate (TBF) and other intermediates, offering insights into the organic carbon balance and mineralization of these compounds (Stefan, Mack, & Bolton, 2000).

Organic Chemistry and Synthesis

The tert-butyl group has been used in various chemical syntheses. For instance, a study by Treibs and Schulze (1970) demonstrated the butylation of pyrroles using tert-butyl acetate, highlighting its utility in organic synthesis (Treibs & Schulze, 1970). Another research by Iuchi, Obora, and Ishii (2010) detailed the alkylation of acetates using primary alcohols, where tert-butyl acetate played a crucial role (Iuchi, Obora, & Ishii, 2010).

NMR Tagging and Protein Research

O-tert-Butyltyrosine, a derivative, has been investigated for its application in NMR tagging in high-molecular-weight systems. Its unique properties facilitate the detection of narrow signals in NMR spectra, beneficial for protein research (Chen et al., 2015).

Catalysis and Selectivity

The use of tert-butyl groups in catalytic processes has been studied to understand reaction mechanisms and selectivity. For instance, research by Balcells et al. (2009) on Mn-catalyzed C-H oxidation elucidated the role of tert-butyl groups in enhancing selectivity and controlling access to the reactive center in catalysts (Balcells et al., 2009).

Novel Chemistry Concepts

The concept of acid proliferation involving tert-butyl derivatives has been explored. A study by Ichimura, Arimitsu, and Kudo (1995) discussed the acid-catalyzed fragmentation of tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, which acts as an acid amplifier (Ichimura, Arimitsu, & Kudo, 1995).

Environmental Applications

Research has also been conducted on the environmental aspects, such as the study on the degradation of MTBE with Fenton reagent, which implicates tert-butyl derivatives in the context of groundwater treatment (Burbano, Dionysiou, Suidan, & Richardson, 2005).

Propiedades

IUPAC Name |

tert-butyl 2-(2-butyl-2-methylpyrrolidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-6-7-9-15(5)10-8-11-16(15)12-13(17)18-14(2,3)4/h6-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRAZWQMTUUHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCCN1CC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2614690.png)

![1-{[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2614691.png)

![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)

![methyl 3-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzoate](/img/structure/B2614699.png)